19Alpha-Hydroxyasiatic Acid

Catalog No.
S586240
CAS No.
70868-78-9
M.F
C30H48O6
M. Wt
504.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
19Alpha-Hydroxyasiatic Acid

CAS Number

70868-78-9

Product Name

19Alpha-Hydroxyasiatic Acid

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Molecular Formula

C30H48O6

Molecular Weight

504.7 g/mol

InChI

InChI=1S/C30H48O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-21-25(2)15-19(32)23(33)26(3,16-31)20(25)10-11-28(21,27)5/h7,17,19-23,31-33,36H,8-16H2,1-6H3,(H,34,35)/t17-,19-,20-,21-,22-,23+,25+,26+,27-,28-,29-,30+/m1/s1

InChI Key

YCOKATFNRPZIIU-NIZSJLHKSA-N

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1(C)O)C)C(=O)O

Synonyms

23-hydroxytormentic acid

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1(C)O)C)C(=O)O

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O

The exact mass of the compound 19Alpha-Hydroxyasiatic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

19Alpha-Hydroxyasiatic Acid (CAS 70868-78-9) is a highly functionalized pentacyclic triterpenoid of the ursane class, characterized by its specific 2α, 3β, 19α, 23-tetrahydroxyurs-12-en-28-oic acid configuration [1]. As a structural derivative of the more common asiatic acid, the critical addition of the sterically hindered 19-alpha hydroxyl group fundamentally alters its hydrogen-bonding network, polarity, and receptor-binding affinity . In industrial and academic procurement, this compound is primarily sourced as a high-purity analytical reference standard for the chemotaxonomic profiling of Rosaceae and Rubiaceae botanical extracts, and as a specialized bioactive scaffold for developing targeted anti-biofilm agents and extrinsic-pathway anticoagulants [2].

Procurement substitution with the more abundant and cost-effective asiatic acid or ursolic acid routinely fails in both analytical and advanced formulation workflows [1]. Chemically, the absence of the 19-alpha hydroxyl group in asiatic acid eliminates a critical hydrogen-bond donor required for high-affinity docking with specific bacterial quorum-sensing receptors, such as LasR in Pseudomonas aeruginosa [2]. Analytically, substituting 19alpha-hydroxyasiatic acid with generic triterpenoid standards prevents the accurate resolution of complex plant extract chemotypes, leading to quality control failures in industrial pharmacognosy [3]. Furthermore, the altered polarity profile of the tetrol configuration necessitates specific solvent handling—such as requiring sonication and heating to achieve stable stock solutions in DMSO—meaning formulation protocols optimized for less hydroxylated triterpenes cannot be directly transferred.

Quantified Anti-Biofilm Efficacy vs. Standard Antibiotics

In comparative microbiological assays, 19alpha-hydroxyasiatic acid demonstrated potent anti-biofilm activity against Pseudomonas aeruginosa, achieving a Minimum Inhibitory Concentration (MIC) of 0.74 mM [1]. This performance significantly exceeded the baseline established by the standard aminoglycoside antibiotic streptomycin, exhibiting approximately three times the anti-biofilm efficacy[1]. Molecular docking confirmed that the highly oxygenated ursane scaffold, particularly the 19-alpha hydroxyl group, drives high-affinity binding to quorum-sensing proteins (LasR, PilB), a mechanism not fully replicated by less hydroxylated analogs [2].

Evidence DimensionAnti-biofilm MIC against P. aeruginosa
Target Compound Data0.74 mM
Comparator Or BaselineStreptomycin (Standard Antibiotic Baseline)
Quantified Difference3-fold higher anti-biofilm activity than streptomycin
ConditionsIn vitro P. aeruginosa biofilm inhibition assay

Justifies the procurement of this specific triterpenoid for advanced antimicrobial coating research and quorum-sensing inhibitor development where traditional antibiotics fail against biofilms.

Targeted Extrinsic Pathway Anticoagulation

Bioassay-guided evaluation of triterpenoids identified 19alpha-hydroxyasiatic acid as a potent and specific modulator of the coagulation cascade [1]. Unlike broad-spectrum anticoagulants or generic anti-inflammatory triterpenes, 19alpha-hydroxyasiatic acid exerts a significant, targeted anticoagulant effect specifically on the extrinsic pathway [1]. This specificity makes it a critical tool compound for dissecting tissue factor-mediated coagulation mechanisms, whereas structural analogs lacking the specific 2,3,19,23-tetrol configuration fail to isolate the extrinsic pathway with the same precision [2].

Evidence DimensionCoagulation pathway specificity
Target Compound DataSignificant targeted inhibition of the extrinsic pathway
Comparator Or BaselineBroad-spectrum triterpenoids / intrinsic pathway modulators
Quantified DifferencePathway-specific modulation (extrinsic over intrinsic)
ConditionsIn vitro coagulation assays

Essential for researchers requiring a pathway-specific tool compound for hematological assays, preventing off-target intrinsic pathway interference.

Distinctive Solubility Profile Requiring Specific Handling

The incorporation of four hydroxyl groups (tetrol) alongside the carboxylic acid significantly alters the solvation thermodynamics of 19alpha-hydroxyasiatic acid compared to less polar triterpenes like ursolic acid[1]. Quantitative solubility data indicates that achieving a stable 10.1 mM (approx. 5.1 mg/mL) stock solution in DMSO requires specific process interventions, including sonication and controlled heating . Buyers must account for this distinct processability profile; attempting to use standard ambient-temperature dissolution protocols optimized for simpler triterpenes will result in incomplete solubilization and irreproducible assay dosing .

Evidence DimensionMaximum stable stock concentration and dissolution requirements
Target Compound Data5.1 mg/mL (10.1 mM) in DMSO requiring sonication/heating
Comparator Or BaselineLess polar triterpenes (e.g., Ursolic acid)
Quantified DifferenceHigher thermal/kinetic energy barrier for complete dissolution
ConditionsStandard laboratory stock solution preparation in DMSO

Informs procurement and laboratory managers that specific handling protocols are mandatory, preventing costly material waste and assay failure.

Anti-Biofilm and Quorum Sensing Inhibitor Development

Due to its 0.74 mM MIC against P. aeruginosa biofilms—outperforming standard antibiotics like streptomycin—this compound serves as a highly effective scaffold for developing targeted treatments against multidrug-resistant bacterial biofilms and medical device coatings [1].

Hematological Assay Development (Extrinsic Pathway)

Its specific anticoagulant action on the extrinsic pathway makes it an ideal tool compound for diagnostic assay development and mechanistic studies of tissue-factor-induced coagulation, where intrinsic pathway interference must be minimized [2].

Botanical Extract Quality Control and Standardization

As a highly functionalized marker compound, it is strictly required for the HPLC/MS standardization of commercial extracts from Rubus, Rosa, and Geum species, ensuring regulatory compliance and batch reproducibility [3].

Advanced Triterpenoid Scaffold Synthesis

The presence of the sterically hindered 19-alpha hydroxyl group alongside the 2,3,23-triol system provides a unique polyol framework for semi-synthetic modifications, enabling the development of novel elastase inhibitors and anti-inflammatory agents that cannot be accessed from the asiatic acid baseline [4].

XLogP3

4.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

19alpha-hydroxyasiatic acid

Dates

Last modified: 08-15-2023

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